Ammonium bifluoride
Description
Structure
2D Structure
Properties
IUPAC Name |
azanium;fluoride;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.H3N/h2*1H;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBCYCWRDBDGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2H.H4N, NH4HF2, F2H5N | |
| Record name | AMMONIUM BIFLUORIDE, SOLID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | AMMONIUM BIFLUORIDE, SOLUTION | |
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Related CAS |
12125-01-8 (Parent), 7664-39-3 (Parent) | |
| Record name | Ammonium bifluoride | |
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DSSTOX Substance ID |
DTXSID9029645 | |
| Record name | Ammonium hydrogen difluoride | |
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Molecular Weight |
57.044 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium bifluoride, solid appears as a white crystalline solid. Soluble in water. Corrosive to tissue. Used to sterilize food processing equipment, in chemical analysis, for electroplating and for many other uses., Ammonium bifluoride solution is the white crystalline solid dissolved in water. It is corrosive to metals and tissue. It is used in ceramics., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystals, soluble in water; [CAMEO] Hygroscopic; Available as flakes, granules, and solutions; Impurities at <1% include hydrogen fluoride and ammonium fluoride; [CHEMINFO] | |
| Record name | AMMONIUM BIFLUORIDE, SOLID | |
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| Record name | AMMONIUM BIFLUORIDE, SOLUTION | |
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| Record name | Ammonium fluoride ((NH4)(HF2)) | |
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| Record name | Ammonium bifluoride | |
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Boiling Point |
463.1 °F at 760 mmHg (Decomposes at 446 °F) (USCG, 1999), 240 °C (decomposes) | |
| Record name | AMMONIUM BIFLUORIDE, SOLID | |
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| Record name | AMMONIUM BIFLUORIDE | |
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Solubility |
Solubility in 90% ethanol = 1.73X10+5 mg/L, In water, 6.02X10+5 mg/L at 20 °C | |
| Record name | AMMONIUM BIFLUORIDE | |
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Density |
1.5 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.50 g/cu cm | |
| Record name | AMMONIUM BIFLUORIDE, SOLID | |
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| Record name | AMMONIUM BIFLUORIDE | |
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Color/Form |
Rhombic or tetragonal crystals, Orthorhombic crystals, White crystals | |
CAS No. |
1341-49-7 | |
| Record name | AMMONIUM BIFLUORIDE, SOLID | |
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| Record name | Ammonium bifluoride | |
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| Record name | Ammonium hydrogen difluoride | |
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| Record name | Ammonium hydrogendifluoride | |
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| Record name | AMMONIUM BIFLUORIDE | |
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Melting Point |
258 °F (USCG, 1999), 125.6 °C | |
| Record name | AMMONIUM BIFLUORIDE, SOLID | |
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| Record name | AMMONIUM BIFLUORIDE | |
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Advanced Methodologies for Ammonium Bifluoride Synthesis and Mechanistic Elucidation
Contemporary Synthetic Routes for Ammonium (B1175870) Bifluoride
The production of ammonium bifluoride can be achieved through several synthetic pathways, each with distinct characteristics and applications. These routes range from direct reactions to more complex, multi-step strategies, including gas-phase and high-purity methods.
Direct Neutralization Approaches in this compound Production
Direct neutralization is a primary method for synthesizing this compound. This process typically involves the reaction of ammonia (B1221849) (NH₃) and hydrogen fluoride (B91410) (HF). wikipedia.org In one approach, anhydrous ammonia is reacted with anhydrous hydrogen fluoride in the gas phase, which forms a melt that is then flaked on a cooled drum. easychem.org The fundamental reaction can be represented as:
2HF + NH₃ → NH₄HF₂ nih.gov
This reaction is also carried out in aqueous solutions where either one or both of the reactants are in a solution form. wikipedia.org The process requires careful control of the reaction conditions to ensure the formation of the desired product. nih.gov Materials for the reaction vessels are critical due to the corrosive nature of hydrofluoric acid; lead or specialized plastics are often used. nih.gov
Multi-Step Synthetic Strategies for this compound via Intermediates
Multi-step syntheses offer alternative pathways to this compound, often utilizing intermediate compounds. A common two-step process first involves the synthesis of ammonium fluoride (NH₄F) by reacting ammonia with hydrofluoric acid. nih.gov In the subsequent step, the ammonium fluoride is treated with additional hydrofluoric acid to produce this compound. nih.govnih.gov
The reactions are as follows:
NH₃ + HF → NH₄F
NH₄F + HF → NH₄HF₂ nih.gov
Another notable multi-step strategy considers this compound as an intermediate in the production of hydrofluoric acid from hexafluorosilicic acid (H₂SiF₆), a byproduct of fertilizer production. americanelements.comnih.gov This process involves the hydrolysis of hexafluorosilicic acid to produce ammonium fluoride, which then thermally decomposes to this compound. americanelements.com
The reactions for this process are:
H₂[SiF₆] + 6 NH₃ + 2 H₂O → SiO₂ + 6 [NH₄]F americanelements.com
2 [NH₄]F → NH₃ + [NH₄][HF₂] americanelements.com
The resulting this compound can be converted to sodium bifluoride, which then decomposes upon heating to release hydrogen fluoride. americanelements.com
Gas-Phase Synthesis Methodologies for this compound
Gas-phase synthesis represents a significant methodology for producing this compound, particularly for achieving high purity. americanelements.com This method involves the direct reaction of gaseous ammonia and pure hydrogen fluoride gas. nih.gov Commercial production often utilizes the gas-phase reaction of one mole of anhydrous ammonia with two moles of anhydrous hydrogen fluoride. easychem.org The resulting molten this compound is then solidified, often by flaking on a cooled drum. easychem.org This approach, while requiring specialized equipment to handle the corrosive and gaseous reactants, can yield a product with low moisture content and high purity, suitable for demanding applications in the electronics and pharmaceutical industries. americanelements.com
High-Purity this compound Synthesis and Purification Techniques
Achieving high purity is critical for applications such as in the semiconductor and pharmaceutical industries. americanelements.comnih.gov Several techniques are employed to synthesize and purify this compound to meet these stringent requirements.
Recrystallization : This is a common purification technique where crude this compound is dissolved in a solvent, typically water, and then allowed to slowly crystallize. nih.gov As the crystals form, impurities are left behind in the solution, resulting in a purer product. nih.gov For electronic-grade this compound (purity >99.99%), recrystallization is performed under ultra-clean conditions, using high-purity water as the solvent. nih.gov
Sublimation : A method for preparing high-purity this compound involves the decomposition of high-purity ammonium fluoride at elevated temperatures (130-148.5 °C) to form this compound crystals, which are then sublimed at a higher temperature (222-230 °C). americanelements.com The collected this compound vapor yields a high-purity product. americanelements.com
Filtration : This technique is used to remove solid impurities from an this compound solution. nih.gov
Chromatography : Techniques like high-performance liquid chromatography (HPLC) can be used to separate and analyze components, allowing for precise identification and measurement of impurities. nih.gov
This compound is also used as a purifying agent itself, for instance, in the purification of uranium tetrafluoride and thorium tetrafluoride by reacting with oxide impurities at elevated temperatures. americanelements.comwikipedia.org
Process Control and Optimization Strategies in this compound Synthetic Procedures
Effective process control is essential for the safe and efficient production of this compound. Key parameters that are monitored and controlled include temperature, pressure, and reactant concentrations. nih.gov
Temperature Control : The reaction between ammonia and hydrofluoric acid is exothermic, necessitating cooling systems to manage the reaction temperature. nih.gov In a patented method, the initial reaction to form this compound solution is controlled at 40-80 °C, while a subsequent step to react excess hydrofluoric acid is controlled below 30 °C. nih.gov The concentration and drying steps also have specific temperature conditions, for example, 60-80 °C for concentration and 60-90 °C for drying the crystals. nih.gov
Closed Systems : Manufacturing systems, like the one used by Solvay, are often "closed" to minimize the potential for worker exposure to the hazardous chemicals involved. nih.gov
Material Selection : Due to the corrosive nature of the reactants, especially hydrofluoric acid, equipment must be constructed from resistant materials such as lead, plastics, or specialized steel alloys. wikipedia.orgnih.gov
Optimization of Raw Materials : The purity and concentration of the raw materials, primarily ammonia and hydrofluoric acid, are crucial for producing a high-quality final product. nih.gov
pH Adjustment : The pH of the reaction mixture can be a critical factor, and its control is important for optimizing the yield and quality of hydrofluoric acid generated from this compound in certain applications. loradchemical.com
Reaction Kinetics and Thermodynamic Analysis of this compound Transformations
The study of reaction kinetics and thermodynamics provides fundamental insights into the transformations involving this compound, from its formation to its decomposition and its reactions with other substances.
Thermal analysis indicates that the gasification of this compound starts in the solid state at approximately 343 K and continues in the liquid state after its melting point (398 K). chemistrylearner.com The thermodynamic properties of the ammonium fluoride-water system have been studied, establishing the existence and properties of solid solutions. ereztech.com
| Thermal Event | Temperature | State Change/Process |
| Gasification Start | ~343 K | Solid State |
| Melting Point | 398 K | Solid to Liquid |
| Decomposition | 240 °C (513 K) | Releases Hydrogen Fluoride |
This table presents key thermal transition points for this compound.
In the context of fluorination reactions, this compound serves as a potent agent. For instance, the fluorination of plasma-dissociated zircon using ammonium acid fluoride (NH₄F·xHF) has been studied to determine reaction kinetics. The activation energy for this reaction was calculated to be 40 kJ·mol⁻¹. nih.gov This relatively low activation energy suggests the reaction proceeds readily. nih.gov
The thermal decomposition of intermediate ammonium fluorometallates is a key aspect of producing pure metal fluorides. Studies on the fluorination of yttria (Y₂O₃) with this compound have identified intermediates such as (NH₄)₃Y₂F₉ and NH₄Y₂F₇, which decompose at specific temperatures to ultimately form yttrium fluoride (YF₃). nih.gov Similarly, in the production of neodymium fluoride (NdF₃) from neodymium oxide (Nd₂O₃), thermodynamic analysis shows that using this compound allows the process to occur at lower temperatures compared to using F₂ or HF. nih.gov
Elucidation of Reaction Mechanisms Involving this compound
This compound (NH₄HF₂) is a versatile inorganic compound that serves as a key reagent and catalyst in a multitude of chemical transformations. wikipedia.orgresearchgate.net Its reactivity stems from the nature of the bifluoride anion ([HF₂]⁻), which can act as a source of both fluoride ions and hydrogen fluoride, influencing a wide array of reaction pathways. wikipedia.orgchemkraft.ir Understanding the intricate mechanisms through which this compound participates in these reactions is crucial for optimizing existing industrial processes and developing novel synthetic methodologies. This section delves into the elucidation of reaction mechanisms involving this compound, with a specific focus on its role in fluorination, acid catalysis, interactions with inorganic matrices, and organic transformations.
Fluorination Mechanisms Utilizing this compound as a Reagent
This compound is a widely employed fluorinating agent, valued for its effectiveness and comparative ease of handling over anhydrous hydrogen fluoride. akjournals.com The fluorination process often involves the reaction of this compound with metal oxides to produce the corresponding metal fluorides. The mechanism of these reactions can be complex, often proceeding through the formation of intermediate ammonium metal fluoride double salts.
For instance, the fluorination of uranium dioxide (UO₂) with this compound can lead to the formation of ammonium uranium fluoride double salts, which subsequently decompose upon heating to yield uranium tetrafluoride (UF₄). mit.edu Experimental studies have shown that the initial fluorination reaction is effective when the reagents are heated, and the intermediate double salt appears to be triammonium (B15348185) uranium heptafluoride ((NH₄)₃UF₇). mit.edu Similarly, in the fluorination of titanomagnetite (B1172002) concentrate, this compound reacts to form (NH₄)₂TiF₆ and (NH₄)₃FeF₆. researcher.life
The fluorination of yttria (Y₂O₃) has been a subject of considerable research, with various studies proposing different intermediate compounds. Some researchers have reported the formation of (NH₄)₃Y₂F₉ at room temperature, which then decomposes to NH₄Y₂F₇ at higher temperatures, ultimately yielding yttrium fluoride (YF₃). akjournals.com Others have identified (NH₄)₃YF₆·1.5H₂O as an intermediate. akjournals.com This highlights the sensitivity of the reaction pathway to specific conditions. The thermal decomposition of these intermediates is a critical step in obtaining the final metal fluoride product. akjournals.com
A study on the fluorination of scandium oxide (Sc₂O₃) indicated that the reaction begins at room temperature, forming (NH₄)₃ScF₆. nih.gov As the temperature increases, this intermediate undergoes a series of decomposition reactions to form NH₄ScF₄, then (NH₄)₂Sc₃F₁₁, and finally ScF₃. nih.gov The fluorination of magnetite (Fe₃O₄) with this compound also proceeds through the formation of an intermediate, (NH₄)₃FeF₆, which then decomposes upon heating to yield iron(III) fluoride (FeF₃). saimm.co.za
Acid Catalysis and Proton Transfer Dynamics in this compound Mediated Reactions
This compound exhibits acidic properties and can function as an efficient acid catalyst in various organic reactions. chemkraft.irresearchgate.net The catalytic activity is attributed to the bifluoride ion ([HF₂]⁻), which can act as a proton donor. This catalytic role is particularly evident in condensation reactions.
A notable example is the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds to synthesize quinoxalines and pyrido[2,3-b]pyrazines. researchgate.net In this reaction, this compound, even at low molar loadings, effectively catalyzes the reaction at room temperature. researchgate.net Density Functional Theory (DFT) reactivity indices have been used to explain the catalytic role of this compound in these transformations. researchgate.net The reaction of indan-1,2-dione with o-phenylenediamine (B120857) has also been successfully catalyzed by this compound. researchgate.net
The proton transfer dynamics are central to the catalytic mechanism. The bifluoride ion can release a proton (H⁺), which protonates one of the reactants, thereby activating it for nucleophilic attack by the other reactant. The ammonium cation (NH₄⁺) can also participate in the proton transfer equilibrium. This proton-donating ability makes this compound a "green" and efficient catalyst for various organic syntheses.
This compound Interactions with Metal Oxides and Silicate (B1173343) Matrices
This compound is highly effective in the decomposition and etching of metal oxides and silicate matrices, a property exploited in numerous industrial applications, including metal surface treatment and glass etching. rawsource.comtzgroupusa.comrawsource.com The fundamental reaction involves the attack of the bifluoride ion on the oxide or silicate structure.
In the case of metal oxides, this compound reacts to dissolve the oxide layer, which is crucial for cleaning and preparing metal surfaces for subsequent processes like coating or plating. rawsource.comtzgroupusa.com For example, it is used to remove rust and scale from metals by reacting with the metal oxides to form soluble metal fluorides. rawsource.com The reaction with magnetite (Fe₃O₄) to form (NH₄)₃FeF₆ is a clear example of this interaction. saimm.co.za
The interaction with silicate matrices is particularly significant. This compound is a well-known etchant for glass, which is primarily composed of silicon dioxide (SiO₂). The reaction proceeds as follows:
SiO₂ + 4 [NH₄][HF₂] → SiF₄ + 4 [NH₄]F + 2 H₂O wikipedia.org
This reaction leads to the removal of the silica (B1680970) layer. In geological sample analysis, molten this compound is used for the complete decomposition of silicate rock matrices. researchgate.netnih.gov This process is advantageous because it breaks the strong Si-O bonds, forming volatile silicon tetrafluoride (SiF₄) or ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆), which can be sublimated, thereby reducing the sample matrix. researchgate.netresearchgate.net This facilitates the subsequent elemental analysis of the remaining components. researchgate.net
The mechanism involves the fluorination of the silicate minerals, breaking them down into simple and complex fluorides. researchgate.net In some methods, ammonium sulfate (B86663) is used in conjunction with this compound to convert insoluble fluorides into more soluble sulfates. researchgate.net This combined approach ensures the effective decomposition of complex silicate structures.
This compound in Organic Transformation Pathways
Beyond its role as a fluorinating agent and acid catalyst, this compound participates in a variety of other organic transformation pathways. It is recognized as a versatile reagent in organic synthesis. researchgate.net
One of its key applications is in the deprotection of hydroxyl groups, particularly silyl (B83357) ethers. The fluoride ion from this compound is a potent nucleophile for silicon, effectively cleaving the silicon-oxygen bond to liberate the alcohol.
This compound can also serve as a source for introducing both fluorine and nitrogen atoms into organic molecules. researchgate.net This dual functionality makes it a valuable reagent in the synthesis of nitrogen- and fluorine-containing heterocyclic compounds, which are important in medicinal chemistry and materials science. tzgroupusa.com
Furthermore, this compound can promote cyclization reactions, acting as a multifunctional reagent. researchgate.net Its ability to act as both a fluoride source and an acid catalyst allows it to facilitate complex reaction cascades, leading to the efficient construction of cyclic structures. The synthesis of quinoxalines mentioned earlier is a prime example of its role in promoting cyclization. researchgate.net
The table below summarizes the key mechanistic roles of this compound in the discussed reactions.
| Reaction Type | Role of this compound | Key Mechanistic Steps | Example(s) |
| Fluorination | Fluorinating Agent | Formation of intermediate ammonium metal fluoride double salts followed by thermal decomposition. | Fluorination of UO₂, Y₂O₃, Sc₂O₃, Fe₃O₄. akjournals.commit.edunih.govsaimm.co.za |
| Acid Catalysis | Acid Catalyst | Proton donation from the [HF₂]⁻ ion to activate reactants for nucleophilic attack. | Synthesis of quinoxalines and pyrido[2,3-b]pyrazines. researchgate.net |
| Interaction with Oxides and Silicates | Etching/Decomposition Agent | Nucleophilic attack by fluoride ions on metal or silicon centers, breaking M-O or Si-O bonds. | Glass etching, rust removal, decomposition of silicate rocks. wikipedia.orgrawsource.comresearchgate.net |
| Organic Transformations | Deprotecting Agent, F/N Source, Cyclization Promoter | Nucleophilic attack on silicon for deprotection; incorporation of F and N into organic frameworks; dual acid catalyst/fluoride source role in cyclizations. | Deprotection of silyl ethers, synthesis of N/F-containing heterocycles. researchgate.nettzgroupusa.com |
Pioneering Applications of Ammonium Bifluoride in Scientific and Technological Domains
Ammonium (B1175870) Bifluoride in Advanced Materials Science and Engineering
The role of ammonium bifluoride in materials science is multifaceted, contributing to the fabrication of semiconductors, the synthesis of specialized glasses and ceramics, the creation of nanomaterials, and the development of next-generation energy storage systems.
Semiconductor Device Fabrication and Etching Technologies Utilizing this compound
This compound is a key etchant in the manufacturing of semiconductor devices. df-chemicals.comwqmetal.net It is particularly effective in selectively etching silicon dioxide (SiO₂), a common insulating layer on silicon wafers. df-chemicals.comwqmetal.net This process allows for the creation of intricate patterns on the wafer, which are essential for forming transistors and other microscopic components of integrated circuits. df-chemicals.comdf-chemicals.com The controlled removal of the SiO₂ layer exposes the underlying silicon for further processing. df-chemicals.com The use of this compound in etching solutions, often as a component of buffered oxide etch (BOE), provides a high degree of control over the etching rate at relatively low temperatures, which minimizes thermal stress on the wafer and prevents damage to other components. wqmetal.net Beyond etching, it is also used for cleaning semiconductor wafers by effectively dissolving contaminants like organic residues and metal oxides. wqmetal.net
Role of this compound in the Synthesis of Fluoride-Based Glasses and Ceramics
This compound plays a crucial role in the production of specialty fluoride-based glasses and ceramics. In the synthesis of fluorozirconate glasses, such as ZBLAN (zirconium, barium, lanthanum, aluminum, and sodium fluorides), this compound is used as a fluorinating agent. capes.gov.brresearchgate.net It facilitates the conversion of metal oxides and hydrated fluorides into anhydrous metal fluorides, which are essential precursors for high-quality, low-oxygen-content fluoride (B91410) glasses. capes.gov.brresearchgate.net This process often involves solid-state reactions where this compound reacts with metal salts to form ammonium fluoride-metal fluoride complexes that decompose to yield the desired anhydrous fluorides. capes.gov.br In the ceramics industry, this compound is used as a glazing and etching agent. chemkraft.irtzgroupusa.com It can promote the formation of a smooth, glossy layer on ceramic products upon firing and is also used to create decorative patterns. chemkraft.irtzgroupusa.com Furthermore, it can act as a mineralizer, promoting the formation of specific crystal structures in certain ceramic materials and lowering the sintering temperature. wqmetal.net
This compound as a Precursor in Quantum Dot and Nanomaterial Synthesis
In the field of nanotechnology, this compound serves as a precursor and a surface treatment agent in the synthesis of quantum dots (QDs) and other nanomaterials. For instance, in the synthesis of Indium Phosphide (InP) quantum dots, this compound has been demonstrated as an effective and safer alternative to highly toxic hydrofluoric acid for the post-synthesis surface treatment. nih.govacs.org This etching step can help to reduce the size and improve the homogeneity of the quantum dots. acs.org Research has also explored the use of this compound as a structure-directing agent in the synthesis of metal-organic framework (MOF) derivatives, influencing their morphology and composition for applications in energy storage. bohrium.comresearchgate.net
Development of MXene Materials via this compound Etching
This compound is instrumental in the synthesis of a class of two-dimensional materials known as MXenes. accessscience.com MXenes are produced by selectively etching the 'A' layer (typically aluminum) from a precursor MAX phase material. accessscience.comoup.com While hydrofluoric acid (HF) was initially used for this process, methods employing this compound have been developed as a milder and potentially safer alternative. researchgate.netresearchgate.net The etching process with this compound can lead to MXene nanostructures with a large interlayer spacing. researchgate.net Researchers have also developed water-free synthesis methods using a solution of this compound in a polar organic solvent to etch the MAX phase, which is particularly beneficial for applications where the presence of water can degrade the performance of the MXene, such as in batteries and solar cells. accessscience.com
Electrochemical Applications of this compound in Energy Storage Systems (e.g., Fluoride-Ion Batteries)
This compound is being investigated for its potential in advanced energy storage systems, including fluoride-ion batteries (FIBs) and supercapacitors. In the context of FIBs, which are a potential next-generation battery technology, fluoride-containing electrolytes are essential. This compound can be a component in the synthesis of these electrolytes. Its role extends to the modification of electrode materials. For example, MXenes synthesized using this compound etching have been shown to improve the performance of vanadium redox flow batteries (VRFBs). researchgate.net The resulting MXene-modified electrodes exhibit enhanced electrical conductivity, wettability, and stability, leading to increased energy efficiency and power density. researchgate.net Furthermore, this compound has been used as a structure-directing agent in the synthesis of trimetallic compounds and ZIF67 derivatives for supercapacitor applications, leading to materials with high specific capacitance and excellent cycling stability. bohrium.comntu.edu.tw
Analytical Chemistry and Geochemical Applications of this compound
In analytical and geochemical laboratories, this compound is a valuable reagent for sample preparation, particularly for the digestion of silicate-rich materials. chemkraft.irtzgroupusa.com It serves as an effective agent for dissolving geological samples for elemental analysis by techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) and inductively coupled plasma mass spectrometry (ICP-MS). jst.go.jpnih.gov
This compound's utility stems from its ability to act as a fluorinating agent in an acidic medium, where it dissociates to produce fluoride ions that effectively attack and break down the silicate (B1173343) matrix. nih.gov It also functions as a latent solvent, as the ammonium salt can dissolve insoluble fluorine compounds that might otherwise form and interfere with the analysis. nih.gov A significant advantage of using this compound is that it allows for open-vessel digestion at elevated temperatures due to its high boiling point, which accelerates the decomposition of refractory minerals. acs.org This method has been shown to be faster than conventional closed-vessel acid digestion and avoids the issue of insoluble fluoride formation. acs.org The use of this compound in place of hydrofluoric acid is also considered a greener and safer alternative for laboratory personnel. nih.gov
Refractory Sample Decomposition and Dissolution for Elemental Analysis Using this compound
This compound (NH₄HF₂) has emerged as a highly effective reagent for the decomposition and dissolution of refractory geological and inorganic samples prior to elemental analysis. acs.orgpnnl.gov Its utility stems from its high boiling point (239.5 °C), which is significantly higher than that of conventional acids like hydrofluoric acid (HF). acs.orgmdpi.com This property allows for elevated digestion temperatures in open-vessel systems, enabling the breakdown of resilient mineral phases such as zircon, which are often resistant to traditional acid digestion methods. acs.orgresearchgate.net
The use of this compound in a screw-top Teflon vial offers a simplified, efficient, and economical alternative to high-pressure bomb digestions. acs.org For instance, a 50 mg sample of the felsic rock GSP-2 can be completely digested with 200 mg of NH₄HF₂ at 230 °C in just 2–3 hours. acs.org This is approximately six times faster than conventional closed-vessel acid digestion at 190 °C. acs.org The method has been successfully applied to a variety of international geological reference materials, from mafic to felsic igneous rocks and shales. acs.org
A key advantage of the this compound digestion method is that it is not hampered by the formation of insoluble fluorides, a common issue in other digestion techniques. acs.org Furthermore, the reagent can be purified to ultrapure levels using standard sub-boiling systems, ensuring low analytical blanks. acs.orgresearchgate.net Research has systematically evaluated this decomposition method across a range of inorganic sample types, including glass, quartz, zircon, soil, and pitchblende ore, confirming its broad applicability. pnnl.gov Studies have optimized the process by examining variables such as the duration of molten ABF treatment and the reagent-to-sample mass ratio, achieving excellent elemental recoveries for alkaline earth, rare earth, transition metal, and actinide elements. pnnl.gov
Table 1: Comparison of Digestion Methods for Refractory Samples
| Feature | This compound (Open-Vessel) | Conventional Acid (Open-Vessel) | High-Pressure Bomb (Closed-Vessel) |
|---|---|---|---|
| Reagent | NH₄HF₂ | HF, HNO₃, HCl, HClO₄ | HF, HNO₃, etc. |
| Temperature | Up to 230-260°C acs.orgresearchgate.net | Lower, limited by acid boiling points (~112°C for HF) researchgate.net | Up to 190-250°C acs.orgosti.gov |
| Time | 1-3 hours acs.orgresearchgate.net | Can be significantly longer | ~12-16 hours acs.orgosti.gov |
| Efficiency | High for refractory minerals (e.g., zircon) acs.orgmdpi.com | Inefficient for refractory minerals researchgate.net | Effective, but time-consuming osti.gov |
| Safety | Considered safer than handling large volumes of HF mdpi.comiaea.org | High risk due to corrosive and toxic acids mdpi.com | Risk of over-pressurization and leakage osti.gov |
| Cost | Economical (uses less expensive vials) acs.org | Varies | High (requires expensive digestion bombs) acs.org |
Isotopic Analysis Techniques Enhanced by this compound Digestion
The this compound digestion technique is a valuable alternative to traditional high-pressure bomb dissolution for achieving accurate and reproducible isotopic analyses of geological samples. researchgate.net It has proven particularly effective for combined Hafnium-Neodymium-Strontium (Hf-Nd-Sr) isotope analysis. researchgate.net This method facilitates high sample throughput at a lower cost, making it suitable for applications in geochemistry and environmental sciences. researchgate.net Test runs on geological reference materials dissolved with this compound have yielded precise ⁸⁷Sr/⁸⁶Sr, ¹⁴³Nd/¹⁴⁴Nd, and ¹⁷⁶Hf/¹⁷⁷Hf isotope ratios, comparable to those obtained with bomb dissolution techniques. researchgate.net
In the realm of nuclear safeguards and forensics, this compound fusion offers a rapid and safer sample preparation method for the dissolution of uranium and plutonium oxides prior to isotope ratio mass spectrometry. iaea.orglanl.gov This approach is significantly faster than conventional methods that use boiling, highly concentrated mineral acids. iaea.org The resulting actinide fluorides can be analyzed directly or further processed through established column chromatography techniques for separation before isotopic analysis. iaea.org The method has been successfully used to dissolve surrogate nuclear debris, trinitite, and other geological reference materials, with recoveries of over 90% for many isotopes of interest, including uranium and plutonium. osti.govresearchgate.net
Table 2: Research Findings on Isotopic Analysis using NH₄HF₂ Digestion
| Isotope System/Element | Sample Type | Key Finding | Reference |
|---|---|---|---|
| Hf-Nd-Sr | Geological Reference Materials (GRMs) | Accurate and reproducible isotope ratios comparable to bomb dissolution; high throughput. | researchgate.net |
| Uranium, Plutonium | Oxides, Surrogate Nuclear Debris | Rapid, safer alternative to concentrated mineral acids for mass spectrometry. | iaea.orglanl.gov |
| Various Radionuclides | Geological Reference Materials, Trinitite | High recovery (>90%) for many isotopes relevant to nuclear forensics. | osti.gov |
Selective Dissolution of Silicates and Borates in Analytical Sample Preparation
In analytical chemistry, the presence of certain compounds can interfere with the accuracy of measurements. This compound is employed as a reagent to selectively dissolve silicates and borates, which are common interfering substances in various sample matrices. tzgroupusa.comuoc.gr Its ability to break down the strong Si-O bonds in silicates makes it an effective tool for removing these compounds. osti.govuoc.gr
This selective dissolution is crucial in quality control and research laboratories to ensure precise and reliable analytical outcomes. tzgroupusa.com For example, the dissolution of colloidal silica (B1680970), a type of amorphous silicon dioxide, is significantly enhanced by this compound, particularly in the pH range of 2-4. uoc.gr The bifluoride ion (HF₂⁻) is the active component responsible for attacking and dissolving the silicate structure. tzgroupusa.com This application is vital for preparing samples for a variety of analytical techniques where a silicate-free matrix is required for accurate elemental or chemical analysis.
Industrial Mineral Processing and Extractive Metallurgy Leveraging this compound
Optimization of Ore Flotation Processes with this compound as a Modifier
Froth flotation is a critical process in mineral processing that separates valuable minerals from gangue based on differences in their surface hydrophobicity. mtu.edu The efficiency of this process can be enhanced through the use of chemical reagents known as modifiers. mtu.edu this compound serves as one such modifier, functioning as both a pH regulator and a surface modifier. wqmetal.net
By controlling the pH of the mineral slurry, this compound can influence the surface charge of minerals, which in turn affects the adsorption of collectors—chemicals that render specific minerals hydrophobic. mtu.edu Its role as a surface modifier can involve cleaning the mineral surfaces or selectively depressing the flotation of unwanted gangue minerals, thereby improving the grade and recovery of the target mineral concentrate. wqmetal.netuct.ac.za While specific industrial applications are often proprietary, its chemical properties make it a versatile tool for optimizing the separation of various ore types.
Hydrometallurgical Leaching of Strategic Metals (e.g., Rare Earth Elements, Uranium) Using this compound
This compound plays a significant role in the hydrometallurgical extraction of strategic metals. In the recycling of rare earth magnets, a process involving sulfuric acid leaching and precipitation is followed by reacting the filtrate with this compound to precipitate rare earth elements (REEs) such as neodymium, praseodymium, and dysprosium as rare earth fluorides. mdpi.com This hydrometallurgical approach is considered an efficient method for separating and recovering valuable REEs from end-of-life products. mdpi.commdpi-res.com
Similarly, this compound is used in the processing of monazite (B576339), a phosphate (B84403) mineral that is a commercial source of light rare earth elements and thorium. dntb.gov.uaresearchgate.net Adding this compound during the sulfuric acid leaching of monazite concentrate has been shown to increase the degree of leaching and aids in the separation of phosphorus from the mixture of rare earth and radioactive elements like uranium and thorium. researchgate.net The fluorination of REE oxides and phosphates from monazite with this compound is considered a potentially more environmentally friendly and less hazardous method compared to using highly dangerous reagents like fluorine gas or pure hydrogen fluoride. dntb.gov.ua
Desiliconization and Purification in Metallurgical Slag Processing with this compound
Metallurgical slags, byproducts of smelting processes, often contain valuable metals but also high concentrations of silica, which can hinder further processing. This compound is utilized for the desiliconization and purification of these slags. A low-temperature method employing an this compound solution has been developed for the desiliconization of polymetallic slags. dntb.gov.ua
This process leverages the reactivity of this compound with silicon dioxide (silica) to convert it into gaseous silicon tetrafluoride or soluble fluoride complexes, effectively removing it from the slag. google.com This purification step is crucial for upgrading the slag and enabling the subsequent recovery of valuable metallic components. The process is also applicable to the desilicification of minerals like fluorspar, where a mixture of this compound and ammonium fluoride is used to react with and remove silica impurities. google.com
Surface Treatment and Activation of Minerals for Enhanced Reactivity
This compound is a potent fluorinating agent utilized in the breakdown of minerals and ores to extract valuable metals. uliege.beresearchgate.net Its efficacy is particularly noted in the treatment of silicate minerals. researchgate.netresearcher.life
This compound's ability to act as a strong fluorinating agent, comparable in reactivity to fluorine and hydrofluoric acid, makes it highly effective for mineral processing. uliege.be It is considered a less hazardous alternative to hydrofluoric acid for transport and handling. uliege.be When heated above its melting point, it becomes a powerful agent for converting metal oxides to fluorides at significantly lower temperatures than other fluorinating agents. uliege.beresearchgate.net This property is crucial for the digestion of various siliceous minerals such as zircon, kaolinite, and quartz. researchgate.net
Research into the extraction of tantalum (Ta) and niobium (Nb) from coltan ore has demonstrated the effectiveness of this compound fluorination. uliege.be Studies have shown that factors like ore particle size, the mass ratio of this compound to ore, and the temperature and duration of the fluorination process significantly impact the extraction efficiency. uliege.be Optimal conditions have been identified that allow for the successful dissolution of a high percentage of tantalum and niobium during the subsequent sulfuric acid leaching stage. uliege.be For instance, at a fluorination temperature of 200°C and a process duration of 2.5 hours, with an ore granulometric fraction of -75 + 45 µm and an this compound-to-ore mass ratio of 5/1, approximately 94% of Ta and 95% of Nb can be brought into solution. uliege.be
The mechanism often involves the formation of a passivation layer of metal oxides on the mineral surfaces, which can hinder leaching. uliege.be this compound treatment effectively counteracts this by fluorinating the surface, thereby enhancing its reactivity for subsequent extraction processes. uliege.be
This compound in Contemporary Organic Synthesis
This compound has emerged as a valuable reagent in modern organic synthesis, demonstrating utility in deprotection strategies, catalysis of heterocyclic compound synthesis, and as a source for introducing fluorine and nitrogen atoms into organic molecules. researchgate.net
Protecting groups are essential in multi-step organic synthesis to ensure chemoselectivity. this compound has proven to be an effective reagent for the deprotection of certain functional groups, particularly silyl (B83357) ethers. researchgate.netacs.org
A key application is the selective removal of the tert-butyldimethylsilyl (TBS) protecting group. acs.org Research has shown that this compound can be used to selectively cleave TBS ethers in the presence of other acid-sensitive groups, enabling the synthesis of highly functionalized molecules like spiroketals. acs.org In one study, various reagents were tested for a tandem deprotection/spiroketalization procedure, and this compound in a refluxing methanol/DMF/NMP solvent system was found to give the desired spiroketal in good yield. acs.org This method allows for the synthesis of complex spiroketal skeletons while retaining other sensitive functionalities. acs.org
The use of protecting groups adds steps to a synthetic sequence, so the efficiency and selectivity of their removal are critical. this compound offers a valuable tool for chemists in designing synthetic pathways that require the strategic deprotection of hydroxyl groups. researchgate.net
This compound has been identified as an efficient catalyst for the synthesis of quinoxalines, an important class of nitrogen-containing heterocyclic compounds with various biological activities. thieme-connect.comnih.govresearchgate.net The most common route to quinoxalines is the condensation reaction between 1,2-arylenediamines and 1,2-dicarbonyl compounds. nih.govchim.it
Studies have demonstrated that a very low catalytic loading of this compound (e.g., 0.5 mol%) can effectively promote the cyclocondensation reaction at room temperature in a methanol-water solvent system, leading to excellent yields of quinoxalines and related pyrido[2,3-b]pyrazines. thieme-connect.comresearchgate.net This method is noted for its mild conditions and high efficiency. researchgate.net
The catalytic role of this compound has been investigated using density functional theory (DFT) reactivity indices, which helped to explain its effectiveness. thieme-connect.com The procedure is clean, high-yielding, and can be regioselective. For example, the reaction of arylglyoxals with 3-methylbenzene-1,2-diamine or pyridine-2,3-diamine results in the selective formation of 2,8-disubstituted quinoxalines and 3-substituted pyrido[2,3-b]pyrazines, respectively. thieme-connect.com The methodology has also been successfully applied to the synthesis of imines. iucr.org
The following table summarizes representative examples of quinoxaline (B1680401) synthesis catalyzed by this compound:
| Diamine | Dicarbonyl Compound | Product | Yield (%) |
| o-phenylenediamine (B120857) | Biacetyl | 2,3-Dimethylquinoxaline | 98 |
| o-phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 95 |
| 3-Methyl-1,2-phenylenediamine | Phenylglyoxal | 2-Phenyl-8-methylquinoxaline | 96 |
| Pyridine-2,3-diamine | Benzil | 2,3-Diphenylpyrido[2,3-b]pyrazine | 94 |
Data compiled from research findings on this compound-catalyzed quinoxaline synthesis. thieme-connect.comresearchgate.net
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, making the development of new fluorination methods a key area of research. nih.gov this compound serves as a source of both fluorine and nitrogen, enabling its use in reactions that incorporate these atoms into organic structures. researchgate.net
One notable application is in the diazotization-fluorination of aromatic amines. google.com In a process conducted in a medium of hydrogen fluoride containing ammonium ions, which can be generated from this compound, an aromatic amine can be converted to its corresponding fluoroaromatic compound. google.com For example, aniline (B41778) can be diazotized and subsequently fluorinated to produce fluorobenzene (B45895) in a two-step process at low temperatures or in a single step at slightly elevated temperatures. google.com The ammonium ions in the hydrogen fluoride medium are crucial for the reaction's success. google.com
While the primary focus of many studies is on the fluorinating ability of reagents derived from this compound, the compound itself can be considered a precursor for generating reactive fluorinating species. The bifluoride ion (HF₂⁻) present in this compound is a key component in these transformations. acs.org Research continues to explore the full potential of this compound as a direct and indirect source for the strategic introduction of fluorine and nitrogen into complex organic molecules, contributing to the expanding toolbox of synthetic organic chemistry. researchgate.net
Structural Characterization and Computational Modeling of Ammonium Bifluoride Systems
Advanced Crystallographic Investigations of Ammonium (B1175870) Bifluoride and its Derivatives
Ammonium bifluoride, with the chemical formula NH₄HF₂, presents a subject of significant interest in crystallographic studies due to its unique structural features and hydrogen bonding networks.
Single Crystal X-ray Diffraction Analysis of this compound Polymorphs
Single crystal X-ray diffraction has been instrumental in elucidating the atomic arrangement within this compound crystals. Early studies established that this compound crystallizes in the orthorhombic system. wikipedia.org The structure consists of ammonium (NH₄⁺) cations and bifluoride (HF₂⁻) anions. wikipedia.orgchemkraft.ir Each ammonium cation is tetrahedrally coordinated by four bifluoride anions, and conversely, each bifluoride anion is surrounded by four ammonium cations in a tetrahedral arrangement. atamanchemicals.com This arrangement is a deviation from the cesium chloride-type structure observed in some other bifluoride salts. wikipedia.org
A notable characteristic of the this compound structure is the presence of strong hydrogen bonds between the hydrogen atoms of the ammonium cation and the fluorine atoms of the bifluoride anion, resulting in nearly colinear N-H-F alignments. wikipedia.org This extensive hydrogen bonding network is a key factor differentiating its crystal structure from that of other bifluoride salts like potassium bifluoride and rubidium bifluoride. wikipedia.org
Under pressure, this compound undergoes phase transitions. A transition from the orthorhombic phase (Phase I, space group Pman) to an unknown structure (Phase III) has been reported to occur around 5-10 GPa. aip.org Further computational studies have explored the high-pressure phase diagram, predicting departures from ice-like structural analogies above 80 GPa, where close-packed ionic structures become more favorable. aip.org
Derivatives of this compound, particularly in the context of actinide chemistry, have also been investigated. For instance, single-crystal X-ray diffraction has been used to characterize compounds like β-[NH₄][UF₅] and [NH₄][Pu₃F₁₃], which are synthesized via mild hydrothermal reactions involving this compound. acs.org These studies reveal complex layered structures and networks. acs.org
Table 1: Crystallographic Data for this compound (Phase I)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pman |
| Coordination (NH₄⁺) | Tetrahedral (to 4 HF₂⁻) |
| Coordination (HF₂⁻) | Tetrahedral (to 4 NH₄⁺) |
| Key Feature | Extensive N-H···F hydrogen bonding |
Note: This table is based on ambient pressure and temperature conditions.
Neutron Diffraction Studies for Hydrogen Atom Localization in this compound Structures
Neutron diffraction is a powerful technique for precisely locating hydrogen atoms, which is often challenging with X-ray diffraction due to hydrogen's low scattering power for X-rays. In the context of this compound and related systems, neutron diffraction has provided crucial insights into the nature of hydrogen bonding.
Studies on related hydrogen-bonded materials, such as the detailed analysis of various phases of ammonium halides, have demonstrated the utility of single-crystal neutron diffraction. researcher.life For instance, in a study of heavy ice, neutron diffraction conclusively confirmed the disordered nature of hydrogen bonding, a concept originally proposed by Linus Pauling. researcher.life While specific neutron diffraction studies focusing solely on the localization of hydrogen atoms in simple this compound are not extensively detailed in the provided results, the principles are well-established. Such studies would be critical in accurately determining the N-H and F-H bond lengths and the geometry of the N-H···F hydrogen bonds.
Computational studies on ammonium fluoride (B91410) (NH₄F), an analogue to ice, suggest that neutron diffraction could be employed at relatively low pressures to explore its behavior as a host network for small guest species. aip.org This highlights the potential for future neutron diffraction experiments to probe the structural details of this compound under various conditions. The technique is particularly valuable for distinguishing between static and dynamic disorder of hydrogen atoms within the crystal lattice.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in this compound Systems
The structure and properties of this compound are dominated by a complex network of intermolecular interactions, primarily strong hydrogen bonds. The bifluoride anion (HF₂⁻) itself features an exceptionally strong, symmetric three-center four-electron hydrogen bond, with a reported bond energy exceeding 155 kJ/mol. wikipedia.orgatamanchemicals.comlibretexts.org
The nature of these interactions distinguishes this compound from other ionic compounds. The combination of ionic forces and strong, directional hydrogen bonds leads to its specific orthorhombic crystal structure. wikipedia.org Computational studies on the analogous ammonium fluoride (NH₄F) system highlight the importance of the ordered, fully hydrogen-bonded network. aip.org In NH₄F, the ionic nature and the requirement for alternating cations and anions impose topological constraints on the types of ice-like structures it can form. aip.org
At high pressures, while the fundamental hydrogen bonding is retained, the geometry can be distorted. For instance, in high-pressure phases of NH₄F, the N-H···F bond angles can deviate from linearity to accommodate denser packing arrangements. ed.ac.uk This interplay between electrostatic forces, hydrogen bonding, and packing efficiency is a key area of study in understanding the behavior of this compound systems under extreme conditions.
Theoretical and Computational Chemistry Approaches to this compound
Theoretical and computational methods provide powerful tools to complement experimental studies, offering insights into the electronic structure, bonding, and dynamics of this compound at a molecular level.
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on this compound Molecular and Crystal Structures
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to investigate the electronic structure, geometry, and energetic properties of this compound. wikipedia.org These "first-principles" methods solve the electronic Schrödinger equation to predict molecular and crystalline properties without empirical parameters. wikipedia.org
For this compound, DFT calculations can be used to optimize the crystal structure, calculate vibrational frequencies, and analyze the nature of the chemical bonds. For example, a study on the NH₄F-HF binary system utilized DFT calculations to explore the high-pressure phase diagram of NH₄F and related polyfluorides. aip.org These calculations reproduced the stability of the known orthorhombic phase of this compound at low pressures and predicted phase transitions at higher pressures. aip.org The central structural motif identified in these calculations is the tetrahedral ammonium cation hydrogen-bonded to four bifluoride anions. aip.org
Ab initio studies on related systems, like the ammonia (B1221849) dimer, have been used to accurately determine the structure and energetics of different isomers, revealing the presence of a significantly bent hydrogen bond. arxiv.org Such high-level calculations are crucial for understanding the subtleties of hydrogen bonding, which are not always captured by simpler models. arxiv.org The development of new density functionals is sometimes necessary to accurately describe these non-linear hydrogen bonds. arxiv.org
The application of these methods extends to understanding catalytic processes. For instance, DFT reactivity indices have been analyzed to explain the catalytic role of this compound in the synthesis of quinoxalines. researchgate.net
Table 2: Examples of Quantum Chemical Applications to this compound and Related Systems
| System | Method | Focus of Study | Reference |
| NH₄F-HF binary | DFT | High-pressure phase diagram, structural stability | aip.org, aip.org |
| Ammonia dimer | Ab initio, DFT | Hydrogen bond structure and energetics | arxiv.org |
| Quinoxaline (B1680401) synthesis | DFT | Catalytic mechanism of this compound | researchgate.net |
Molecular Dynamics Simulations of this compound in Condensed Phases and Solutions
Molecular dynamics (MD) simulations are a computational technique used to study the time evolution of a system of atoms and molecules, providing insights into dynamic processes and thermodynamic properties. unimi.itsci-hub.se
MD simulations of this compound in condensed phases can be used to investigate phenomena such as phase transitions, diffusion, and the behavior of the material in solution. For instance, ab initio MD simulations, which combine molecular dynamics with quantum mechanical calculations for the forces between atoms, have been used to study ion pairing in aqueous solutions. researchgate.net A simulation of lithium fluoride in water, for example, provided a quantitative description of the interactions between the ions and the surrounding water molecules. researchgate.net Similar approaches could be applied to this compound solutions to understand the solvation structure and the dynamics of the NH₄⁺ and HF₂⁻ ions.
Classical MD simulations, which use empirical force fields to describe the interactions between atoms, are computationally less expensive and can be used to simulate larger systems for longer timescales. unimi.it These simulations are valuable for studying the structural and dynamic properties of liquids and solids. For example, MD simulations of liquid ammonia have been used to analyze radial distribution functions, hydrogen bonding structure, and diffusion, revealing that the liquid structure is heavily influenced by steric packing effects in addition to directional hydrogen bonding. arxiv.org
While specific MD simulation studies focused exclusively on this compound are not prevalent in the provided search results, the methodologies are well-established for related ionic and hydrogen-bonded systems. researchgate.netuni-hannover.de Such simulations would be invaluable for understanding the behavior of this compound in various environments, including its role as an etchant or in electrochemical applications. uni-hannover.dedtic.mil
Computational Prediction of this compound Reactivity and Catalytic Pathways
Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and elucidating the catalytic mechanisms of this compound (NH₄HF₂). These theoretical investigations provide atomistic insights into reaction pathways and energetics that are often difficult to probe experimentally.
A significant area of application for these predictive models is in catalysis. For instance, this compound has been identified as an efficient catalyst for the cyclocondensation reactions between 1,2-arylenediamines and 1,2-dicarbonyl compounds, which yields important nitrogen-containing heterocyclic compounds like quinoxalines and pyrido[2,3-b]pyrazines. nih.gov Computational analysis of the DFT reactivity indices has been successfully employed to explain the catalytic role of this compound in these syntheses. nih.gov The calculations help in understanding the regioselectivity of the reactions, for example, in the formation of specific substituted quinoxalines. nih.gov
This compound also serves as a potent fluorinating agent, and computational models are used to predict and optimize its reactivity in various chemical transformations. nih.gov In extractive metallurgy, models have been developed to predict the efficiency of lithium extraction from minerals like lepidolite (B1170510) using molten this compound. nih.gov Methodologies such as Design of Experiments (DOE) and Response Surface Methodology (RSM) have been used to create predictive models that correlate parameters like temperature, time, and reactant ratios to the extraction yield, achieving a high degree of accuracy (R² = 0.9730). nih.gov These models can predict optimal reaction conditions, such as a lithium extraction of 95.48 ± 2.50% at 156.7 °C with a specific molar ratio and time. nih.gov
Furthermore, computational studies aid in understanding the thermal decomposition of this compound and its complexes. Kinetic analyses, including isoconversional methods, have been applied to thermogravimetric data to determine the kinetics of its reactions. For example, in the production of fluorozirconate glasses, this compound reacts with metal fluorides to form complexes that decompose at higher temperatures, a process that can be modeled to understand its kinetics. nih.gov The thermal gasification of this compound has been shown through kinetic models to be dominated by sublimation/vaporization, with calculated activation energies of 71.3 kJ mol⁻¹ for the solid-state and 66.6 kJ mol⁻¹ for the liquid-state process. nih.gov
The table below summarizes key examples of computationally predicted reactivity and catalytic pathways involving this compound.
| Application/Reaction | Computational Method(s) | Key Findings |
| Quinoxaline Synthesis | Density Functional Theory (DFT) | Explained the catalytic role and regioselectivity of NH₄HF₂ in cyclocondensation reactions. nih.gov |
| Lithium Extraction from Lepidolite | Design of Experiments (DOE), Response Surface Methodology (RSM) | Developed a predictive model (R² = 0.9730) for optimizing Li extraction efficiency. nih.gov |
| Fluorination of Uranium Oxides | Solid-gas reaction modeling | Elucidated reaction pathways for the formation of various uranium fluoride compounds like (NH₄)₄UF₈ and (NH₄)₃UO₂F₅. nih.gov |
| Thermal Gasification | Friedman's isoconversional method, Combined kinetic analysis | Determined kinetic models (F0) and activation energies for solid and liquid phase gasification. nih.gov |
Spectroscopic Property Simulation and Interpretation for this compound Systems (e.g., NMR, IR)
Computational simulation plays a crucial role in interpreting the experimental spectroscopic data of this compound, providing a bridge between observed spectra and the underlying molecular structure and dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and fluorine NMR studies have been greatly enhanced by computational calculations. Early studies on powdered this compound combined experimental measurements of proton and fluorine second moments with detailed calculations to understand the ionic motions within the crystal lattice over a range of temperatures (77 K to 395 K). nih.gov These calculations showed that at 77 K, the lattice is rigid. As the temperature increases, the isotropic reorientation of the NH₄⁺ ion is the first motion to occur. nih.gov At even higher temperatures, the two non-equivalent HF₂⁻ ions begin to execute 180° flips. nih.gov The activation energies for these reorientations have been calculated from spin-lattice relaxation time measurements, providing quantitative insight into the dynamics. nih.gov
More recent and advanced computational protocols, such as ab initio molecular dynamics, have become essential for the accurate prediction of ¹⁹F NMR chemical shifts, particularly in solution. chemistrylearner.com It has been demonstrated that for fluoride-containing anions like the bifluoride ion (HF₂⁻), continuum solvent models are often insufficient. A quantum-mechanical treatment of the solvent molecules is required to account for specific orbital interactions that significantly influence the NMR chemical shifts. chemistrylearner.comnih.gov
Infrared (IR) Spectroscopy: The interpretation of the infrared spectrum of this compound is also supported by computational modeling. In matrix isolation IR studies, which involve co-deposition of ammonia and hydrogen fluoride, a primary vibration at 1093 cm⁻¹ is assigned to the ν₂ mode of the ammonia sub-molecule within the HF-NH₃ complex. nih.gov For the bifluoride ion itself, the fundamental H-F-H deformation mode (ν₂) is predicted and observed around 1250 cm⁻¹. nih.gov In the solid state, this band can be split into multiple components (e.g., 1225 and 1274 cm⁻¹) due to disorder in the crystal lattice. nih.gov These computational assignments are vital for distinguishing the vibrational modes of the constituent ions and understanding the effects of their environment, such as within the interlayers of MXene materials. nih.gov
The following table presents key spectroscopic parameters for this compound that have been determined or interpreted through computational simulation.
| Spectroscopy | Parameter | System | Calculated Value/Assignment |
| NMR | Activation Energy (NH₄⁺ reorientation) | Powdered NH₄HF₂ | 6.0 ± 0.2 kcal/mole |
| NMR | Activation Energy (HF₂⁻ reorientation 1) | Powdered NH₄HF₂ | 5.9 ± 1 kcal/mole |
| NMR | Activation Energy (HF₂⁻ reorientation 2) | Powdered NH₄HF₂ | 15.5 ± 2 kcal/mole |
| IR | ν₂ vibration (NH₃ sub-molecule) | HF-NH₃ complex | ~1093 cm⁻¹ |
| IR | ν₂ deformation mode (HF₂⁻) | Solid KHF₂ / NH₄HF₂ | ~1225-1274 cm⁻¹ |
Environmental Dynamics and Remediation Research Pertaining to Ammonium Bifluoride
Environmental Fate and Transport of Ammonium (B1175870) Bifluoride-Derived Species
When released into the environment, ammonium bifluoride (NH₄HF₂) undergoes dissociation and transformation, leading to the dispersion of its constituent ions: ammonium (NH₄⁺) and bifluoride (HF₂⁻). The bifluoride ion further equilibrates in water to form hydrofluoric acid (HF) and fluoride (B91410) ions (F⁻). rawsource.com The environmental behavior of these species is dictated by their interactions within the atmosphere, aquatic systems, and soil.
Atmospheric Pathways and Deposition Mechanisms of this compound Degradation Products
The degradation products of this compound, primarily hydrogen fluoride (HF) and ammonia (B1221849) (NH₃), can enter the atmosphere. solvay.comohio.gov Hydrogen fluoride released into the atmosphere exists as a gas or fine particulate matter. dcceew.gov.au These airborne fluorides can be transported over significant distances by wind. greenfacts.org In the presence of atmospheric moisture, such as in clouds or fog, gaseous hydrogen fluoride readily dissolves to form an aerosol of aqueous hydrofluoric acid. cdc.gov
The primary removal mechanism for these atmospheric fluoride species is through wet and dry deposition. greenfacts.org Wet deposition occurs when fluorides are incorporated into precipitation like rain or snow, a process sometimes referred to as acid rain or acid fog. dcceew.gov.aunih.gov Dry deposition involves the settling of particulate fluorides or the direct absorption of gaseous hydrogen fluoride onto surfaces. The distribution and deposition of these compounds are influenced by factors such as emission levels, the size and chemical reactivity of the particles, and meteorological conditions including wind speed and precipitation. nih.gov
Ammonia released to the atmosphere can also travel distances, especially when it reacts with sulfur compounds to form ammonium sulfate (B86663) particles. publications.gc.ca These particles can then be transported over hundreds of kilometers before being deposited. publications.gc.ca
Aquatic Mobility and Transformation Processes of this compound-Related Ions
In aquatic environments, this compound is highly soluble and dissociates, increasing the concentration of ammonium (NH₄⁺) and bifluoride (HF₂⁻) ions. nexchem.co.uk The bifluoride ion further reacts with water to produce hydrofluoric acid (HF) and fluoride ions (F⁻). rawsource.com This process can lower the pH of the water body. rawsource.com
The mobility of these ions in water is considerable. ohio.gov The ammonium ion can be taken up by aquatic plants and microorganisms as a nutrient. nih.gov It is also subject to nitrification, a microbial process that converts ammonia to nitrate (B79036), especially in the presence of sufficient oxygen. cdc.gov In aquatic systems, ammonia can be introduced through various pathways, including direct industrial effluent, stormwater runoff, and atmospheric deposition. epa.gov
The fluoride ion's fate in water is influenced by the water's chemistry. It can form complexes with or precipitate as inorganic materials, such as with aluminum, iron, or calcium, depending on the pH. ohio.gov While some fluoride may remain dissolved, a portion can gravitate towards and accumulate in the sediment. cdc.gov The bifluoride ion itself is thought to be more nucleophilic at the water-organic interface, which could influence its reactivity. researchgate.net
Table: Aquatic Toxicity Data for this compound and its Components ohio.govnexchem.co.ukcarlroth.com
| Species | Test Organism | Duration | Toxicity Value (LC50/EC50) |
| This compound | Zebra Danio (Fish) | 96 h | 316 mg/L |
| This compound | Fish | 96 h | 209 mg/L |
| Fluorides | Daphnia magna (Crustacean) | 48 h | 97 mg/L (fresh water) |
| Fluorides | Mysidopsis bahia (Crustacean) | 96 h | 10.5 mg/L (salt water) |
| Fluorides | Scenedesmus sp. (Algae) | 96 h | 43 mg/L |
| Ammonium Fluoride | Aquatic Invertebrates | 48 h | 2.94 mg/L |
Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of the test organisms. EC50 (Effective Concentration, 50%) is the concentration of a chemical that causes a specified effect in 50% of the test organisms.
Soil and Sediment Interactions with this compound Residues
When this compound or its degradation products are deposited on land, they interact with the soil matrix. Fluoride is strongly retained by soil, forming complexes with soil components. cdc.gov The retention of fluoride in soil is primarily influenced by the soil's clay content, organic carbon content, and pH. greenfacts.org It tends to associate with the clay or colloid fraction of the soil. greenfacts.org While a significant portion of fluoride becomes bound to soil particles, the water-soluble fraction is what is primarily available for uptake by plants. fao.org Leaching of fluorides from soil is generally limited. cdc.gov
The ammonium component can also be adsorbed by soil particles, particularly those with high clay content. ohio.gov It can also undergo microbial transformations, such as nitrification, where it is converted to nitrate. cdc.gov Similar to aquatic systems, ammonia in soil can be taken up by plants as a nutrient. nih.gov
Biodegradation and Biotransformation Studies of this compound Compounds
Information from available sources suggests that this compound is not expected to significantly bioaccumulate. epa.gov It is considered to be inherently biodegradable, although the methods for determining biodegradability are not typically applicable to inorganic substances. ohio.govcorecheminc.com When released into water, it may biodegrade to a moderate extent. epa.gov
The biodegradation process primarily involves the transformation of its constituent ions. The ammonium ion (NH₄⁺) is readily utilized by plants and microorganisms in protein synthesis. ohio.govnih.gov In aerobic conditions, ammonia can be oxidized to nitrate by bacteria in a process called nitrification. ohio.govcdc.gov
The fluoride component is not biodegradable. cabidigitallibrary.org However, some microorganisms and plants have shown the ability to take up and accumulate fluoride. sjp.ac.lk The products of the biodegradation of this compound are considered to be more toxic than the parent compound, though long-term degradation products may arise. oxfordlabfinechem.com Another source suggests the degradation products are less toxic. hurricane.co.th
Advanced Environmental Remediation Strategies for Fluoride Contamination from this compound Sources
Fluoride contamination of water and soil is a significant environmental concern due to its potential toxicity. eeer.org Several advanced remediation strategies have been developed to address fluoride contamination from industrial sources, which would be applicable to contamination from this compound.
Physicochemical Treatment Methods:
Coagulation and Precipitation: This is a common method where chemicals are added to wastewater to precipitate fluoride. eeer.org For instance, lime or calcium hydroxide (B78521) can be used to neutralize fluoride-contaminated water and immobilize the fluoride ions as calcium fluoride. solvay.com
Adsorption: This technique utilizes various adsorbent materials to remove fluoride from water. Materials like activated alumina, biochar, carbon nanotubes, and fly ash have been explored for their potential to adsorb fluoride ions. mdpi.combohrium.com
Ion Exchange: This process involves the use of resins that exchange their ions with fluoride ions in the water, effectively removing them from the solution. eeer.org
Membrane Filtration: Technologies like reverse osmosis and nanofiltration use semi-permeable membranes to separate fluoride from water. Reverse osmosis can remove up to 99% of fluoride ions. bohrium.com
Electrocoagulation: This electrochemical method uses metal electrodes to release ions that react with fluoride to form insoluble complexes, which can then be removed. bohrium.com
Advanced Oxidation Processes (AOPs):
AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). cwejournal.org These processes, such as ozonation and photocatalysis, have been investigated for the degradation of various persistent pollutants. bohrium.comcwejournal.org While fluorine is a powerful oxidizing agent, its toxicity limits its direct use in wastewater treatment. mdpi.com AOPs, however, generate highly reactive hydroxyl radicals that can effectively mineralize a wide range of contaminants. mdpi.com
Bioremediation and Phytoremediation:
Bioremediation: This approach uses microorganisms to remove or neutralize pollutants. While fluoride itself is not biodegradable, research is exploring the potential of genetically engineered microbes to mitigate environmental pollutants. springerprofessional.de
Phytoremediation: This "green" technology uses plants to remove, degrade, or contain contaminants in soil and water. sjp.ac.lkresearchgate.net Some plant species have been identified as hyperaccumulators, meaning they can absorb and tolerate high concentrations of specific elements, including fluoride. cabidigitallibrary.orgsjp.ac.lk For instance, Prosopis juliflora has shown potential for accumulating fluoride from soil and water. sjp.ac.lk The effectiveness of phytoremediation depends on the plant species' ability to absorb fluoride, primarily through its roots, and translocate it to other parts of the plant. ua.es
Future Research Directions and Interdisciplinary Perspectives on Ammonium Bifluoride
Exploration of Novel Applications for Ammonium (B1175870) Bifluoride in Emerging Technologies
Ammonium bifluoride's capacity to etch and modify surfaces is being explored for its potential in high-technology sectors. camachem.com Its role as an effective etching agent allows for the enhancement of material surface properties, which is critical for improving performance and efficiency in various advanced applications. camachem.com
The compound's utility extends to the manufacturing of high-quality glass components, such as those used in solar panels, where it is employed for etching and polishing. camachem.com Furthermore, this compound is being investigated in the context of advanced solar cell technologies, such as perovskite solar cells (PSCs). Studies have shown that surface treatments and interface modifications using fluoride-containing compounds can enhance the performance and stability of these cells. researchgate.net For instance, treatment with ammonium fluoride (B91410) (NH₄F) has been shown to improve charge transfer in the electron-transporting layer of PSCs. researchgate.net
Beyond solar energy, this compound contributes to the nuclear power industry, which some consider a source of clean energy. chemkraft.irtzgroupusa.com It is utilized in fluoride volatility processes for the separation and purification of uranium and plutonium, which are essential for producing nuclear fuel. chemkraft.irtzgroupusa.com
Development of Sustainable and Green Chemistry Methodologies for this compound Utilization
The development of more environmentally friendly chemical processes is a key area of modern research. While this compound itself is produced from ammonia (B1221849) and hydrogen fluoride, its application in certain processes is being viewed through the lens of green chemistry. df-chemicals.comchemkraft.ir For example, in metal surface treatment, it can be part of a process that includes neutralization and responsible waste management to minimize environmental impact. df-chemicals.com
A significant area of research focuses on using this compound as a digestion reagent for geological samples, which presents an alternative to traditional methods that use large amounts of concentrated acids. researchgate.net The use of NH₄HF₂ in open-vessel digestion for analyzing rock samples is considered a simpler, more economical, and comparatively safer method. acs.org This technique is effective for dissolving refractory minerals and is not hindered by the formation of insoluble fluorides. acs.org The higher boiling point of this compound compared to conventional acids allows for elevated digestion temperatures, which can efficiently break down complex materials. researchgate.netacs.org This method aligns with green chemistry principles by potentially reducing the use of hazardous acids like hydrofluoric acid (HF). researchgate.net
Further research aims to optimize these digestion methods for various materials, including those relevant to nuclear forensics, such as trinitite and other surrogate nuclear debris. researchgate.netresearchgate.net These methods are being developed to be rapid, safe, and efficient, reducing the need for hazardous reagents and complex procedures. acs.orgresearchgate.net
Interdisciplinary Research Frontiers Involving this compound Chemistry (e.g., Biological Systems)
The intersection of fluorine chemistry with biology and medicine is a rapidly expanding frontier. nih.gov While direct research on this compound in biological systems is limited and focuses on its toxicological profile due to its corrosive nature and the release of fluoride ions, the broader field of organofluorine chemistry is highly relevant. nih.govindustrialchemicals.gov.au Fluorine is a key element in many pharmaceuticals and agrochemicals, and understanding its effects on biological molecules is crucial. nih.gov
Research in this area often involves the synthesis of novel fluorine-containing compounds for potential use in medicine. nih.gov While this compound is primarily an inorganic fluoride source, its reactivity is harnessed in the synthesis of various chemical compounds. atamanchemicals.comgrafiati.com For example, it is used to fluorinate oxides to produce metal fluorides, such as dysprosium fluoride (DyF₃) and scandium fluoride (ScF₃), which are materials used in the preparation of metals and alloys. grafiati.comnih.gov
The study of fluoride's effect on biological systems is complex. Ingested soluble fluorides are readily absorbed and tend to accumulate in bone and teeth. industrialchemicals.gov.aunih.gov The genotoxicity of this compound has been studied, with tests showing negative results in bacterial gene mutation assays. industrialchemicals.gov.au However, due to the compound's corrosive properties, its direct application in biological systems is not a primary area of research. Instead, the focus remains on its role as a reagent in synthetic chemistry to create complex molecules that may have biological applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
